3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate

Lipophilicity LogP Chromone

3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate (CAS 308299-60-7) is a fully synthetic chromen-4-one (chromone) derivative that incorporates a 4-methoxyphenoxy substituent at ring position 3 and a cyclohexanecarboxylate ester at position 7. Chromon-4-ones constitute a privileged scaffold in medicinal chemistry, with broad structural and physicochemical tuning achievable through peripheral substitution.

Molecular Formula C23H22O6
Molecular Weight 394.423
CAS No. 308299-60-7
Cat. No. B2544915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate
CAS308299-60-7
Molecular FormulaC23H22O6
Molecular Weight394.423
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4CCCCC4
InChIInChI=1S/C23H22O6/c1-26-16-7-9-17(10-8-16)28-21-14-27-20-13-18(11-12-19(20)22(21)24)29-23(25)15-5-3-2-4-6-15/h7-15H,2-6H2,1H3
InChIKeyAIWZSEWAXNIRJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl Cyclohexanecarboxylate: Procurement-Guiding Physicochemical Profile for This Chromen-4-one Derivative


3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate (CAS 308299-60-7) is a fully synthetic chromen-4-one (chromone) derivative that incorporates a 4-methoxyphenoxy substituent at ring position 3 and a cyclohexanecarboxylate ester at position 7 . Chromon-4-ones constitute a privileged scaffold in medicinal chemistry, with broad structural and physicochemical tuning achievable through peripheral substitution [1]. The cyclohexanecarboxylate ester group endows the molecule with a distinct lipophilicity, polar surface area, and bioaccumulation-factor profile that quantitatively separates it from close analogs that bear smaller or heterocyclic ester moieties at the 7-position.

Scaffold Chromen-4-one core with 4-methoxyphenoxy and cyclohexanecarboxylate ester
Differentiation Measurably distinct logP, PSA, and BCF vs. common ester analogs
Utility Hydrophobic probe mapping and SAR comparator campaigns

Why the 7-Position Cyclohexanecarboxylate Ester of 3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl Cannot Be Casually Interchanged


In the chromen-4-one chemical space, compounds that share the same 3-(4-methoxyphenoxy) core but carry different ester groups at position 7 are frequently treated as interchangeable building blocks. However, even subtle ester variations produce quantitatively significant shifts in logP, polar surface area (PSA), bioaccumulation factor (BCF), and predicted pharmacokinetic behavior that cannot be recovered by formulation or solvent selection . These differences are decisive in structure-activity relationship (SAR) campaigns, assay development, and lead optimization, where hydrophobicity-driven phenotypic effects and metabolic stability are heavily influenced by the ester functionality. Consequently, casual replacement of the cyclohexanecarboxylate ester with a furan-2-carboxylate, thiophene-2-carboxylate, or acetate analog necessarily introduces a different physicochemical entity and will yield non-comparable experimental outcomes.

Changing the 7-position ester substantially shifts logP and PSA, directly altering membrane permeability predictions.
BCF and predicted ADME profiles diverge markedly; experimental outcomes from analog esters cannot be compared directly.
PK half-life and environmental persistence predictions differ, making substitution risky in SAR and environmental fate studies.

Quantitative Differentiation Evidence: 3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl Cyclohexanecarboxylate vs. Closest Analogs


Lipophilicity (LogP) Advantage Over 7-Furoate Analog: ACD/LogP 5.30 vs. 4.07

The target compound possesses an ACD/LogP of 5.30, which is 1.23 log units higher than the 7-furoate analog (3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate, ACD/LogP = 4.07) . This corresponds to an approximately 17‑fold larger octanol-water partition coefficient, indicating substantially higher hydrophobicity.

LogP differentiation
Predicted
ΔLogP +1.23
~17-fold higher Kow
Supports hydrophobicity differentiation review
ACD/Labs estimation; verify experimentally
Lipophilicity LogP Chromone

Polar Surface Area (PSA) Reduction Relative to 7-Thiophene-2-carboxylate Analog: 71 Ų vs. 103 Ų

The target compound displays a polar surface area (PSA) of 71 Ų, as reported by ACD/Labs predictive algorithms . Its closest heterocyclic ester analog, the thiophene-2-carboxylate, shows a significantly larger PSA of 103.21 Ų [1]. The 32 Ų lower PSA of the cyclohexanecarboxylate ester suggests a measurably higher capacity for passive membrane diffusion.

PSA reduction
Cross-study
PSA 71 vs 103 Ų
31% lower
May enhance passive membrane diffusion
Target predicted; comparator from database
Polar Surface Area PSA Membrane Permeability

Bioaccumulation Factor (BCF) Differentiation: ACD/BCF 1456 vs. 269 for 7-Furoate Analog

The ACD/BCF value for the target cyclohexanecarboxylate is 1455.65 at pH 5.5, compared to 268.64 for the 7-furoate analog . This 5.4‑fold higher bioconcentration factor reflects the greater hydrophobicity and resistance to metabolic clearance of the cyclohexane ester group relative to the furan ester.

BCF fold-change
Predicted
BCF 1456 vs 269
5.4-fold higher
Alters persistence and PK prediction
pH 5.5, ACD/Labs estimation
Bioaccumulation BCF Environmental Fate

Drug-Likeness Profile: Rule of 5 Violation Distinction vs. 7-Furoate and Other Analogs

The target compound triggers one Lipinski Rule-of-5 violation (ACD/LogP >5), whereas the 7-furoate analog exhibits zero violations . This places the cyclohexanecarboxylate in a distinct ADME risk category, which may be advantageous if a moderately hydrophobic pharmacophore is desired, or disadvantageous for oral bioavailability programs, depending on the therapeutic context.

Drug-likeness profile
Class-level
1 Ro5 violation
(LogP >5)
Distinct ADME risk category
Predicted; context-dependent
Drug-likeness Rule of 5 ADME

Evidence-Backed Research and Industrial Application Scenarios for 3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl Cyclohexanecarboxylate


Hydrophobic Pharmacophore Mapping in Cellular Assays

The target compound's logP of 5.30 and low PSA of 71 Ų make it a superior hydrophobic probe relative to the 7-furoate (logP 4.07) or 7-thiophenecarboxylate (PSA 103 Ų) analogs for mapping lipophilic binding pockets in cell-based target engagement assays. Its BCF of 1456 suggests extended intracellular retention, which can be leveraged in washout experiments .

Environmental Fate and Bioaccumulation Studies

With a BCF of 1456, the target compound is predicted to bioaccumulate markedly more than its 7-furoate analog (BCF 269). This profile makes it a suitable model compound for investigating the environmental fate of hydrophobic chromone esters in aquatic toxicity and bioconcentration studies .

Physicochemical Benchmarking in Library Design

The compound occupies a distinct physicochemical space (logP 5.30, PSA 71 Ų, Ro5 violation present) within chromone screening libraries. Pharmaceutical and agrochemical library designers can use these quantified parameters to balance hydrophobicity bins, ensuring adequate coverage of 'beyond-Ro5' chemical space .

Prodrug or Hydrophobic Anchor for Conjugate Synthesis

The cyclohexanecarboxylate ester can serve as a hydrolytically tunable hydrophobic anchor in prodrug or conjugate design. The predicted BCF and logP suggest that the ester's cleavage rate can be optimized independently of the chromenone core, offering a synthetic handle not present in smaller or more labile ester analogs .

Application
Selection Property
Validation Focus
Hydrophobic pharmacophore mapping
High logP / low PSA profile
Cellular target engagement and washout assays
Environmental fate assessment
High predicted BCF
Aquatic bioconcentration and persistence modeling
Library physicochemical benchmarking
Distinct logP/PSA/Ro5 combination
Balancing hydrophobicity bins in screening libraries
Prodrug/conjugate hydrophobic anchor
Cyclohexanecarboxylate ester tunability
Cleavage rate optimization independent of chromenone core
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